molecular formula C16H17N3O2 B2478184 Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421453-69-1

Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2478184
CAS No.: 1421453-69-1
M. Wt: 283.331
InChI Key: GLIXMGQSOJQFFI-UHFFFAOYSA-N
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Description

Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a piperidine ring substituted with pyridin-2-yloxy and pyridin-2-yl groups

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various biological targets . For instance, imidazole-containing compounds, which share a heterocyclic structure with the compound , have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to various biochemical changes . For instance, compounds with similar structures have been found to bind with high affinity to multiple receptors, which can lead to a variety of downstream effects .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways . For instance, imidazole-containing compounds have been found to affect a variety of pathways, leading to a broad range of biological activities .

Pharmacokinetics

The compound’s structure suggests that it may be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

Compounds with similar structures have been found to have a variety of effects at the molecular and cellular level . For instance, imidazole-containing compounds have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds . For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its solubility, absorption, distribution, metabolism, and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of pyridin-2-ylmethanone with 4-(pyridin-2-yloxy)piperidine under specific conditions. The reaction may require the use of catalysts, such as copper, and solvents like tetrahydrofuran (THF) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and by-products to ensure a more sustainable process.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridin-2-yl-methanones, while reduction can produce corresponding alcohols.

Scientific Research Applications

Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridin-2-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

pyridin-2-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(14-5-1-3-9-17-14)19-11-7-13(8-12-19)21-15-6-2-4-10-18-15/h1-6,9-10,13H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIXMGQSOJQFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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